Product packaging for 3-(2-Bromophenyl)propyl methanesulfonate(Cat. No.:)

3-(2-Bromophenyl)propyl methanesulfonate

Cat. No.: B8489207
M. Wt: 293.18 g/mol
InChI Key: VYMPNASDUNFWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)propyl methanesulfonate (CAS RN 165803-61-2) is a chemical intermediate with demonstrated application in pharmaceutical research, particularly in the development of novel molecular probes. It is characterized as a yellow to pale yellow oily liquid and should be stored sealed in a dark refrigerator (2-8°C) . This compound serves as a crucial building block in organic synthesis. Its primary research value lies in its use as a precursor for the synthesis of aza-vesamicol derivatives, which are being investigated as high-affinity ligands for sigma receptors . Sigma receptors, especially the sigma-1 subtype, are highly expressed on various cancer cells, making them attractive targets for cancer diagnosis and therapy . In this context, this compound is utilized to introduce the 3-phenylpropyl moiety onto a piperazine ring, creating compounds that are subsequently evaluated for their tumor-targeting potential . The methanesulfonate (mesylate) group is an excellent leaving group, making this reagent highly reactive in nucleophilic substitution reactions, which allows researchers to efficiently build more complex molecular architectures. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO3S B8489207 3-(2-Bromophenyl)propyl methanesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrO3S

Molecular Weight

293.18 g/mol

IUPAC Name

3-(2-bromophenyl)propyl methanesulfonate

InChI

InChI=1S/C10H13BrO3S/c1-15(12,13)14-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3

InChI Key

VYMPNASDUNFWDY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCC1=CC=CC=C1Br

Origin of Product

United States

Synthetic Pathways and Methodologies for 3 2 Bromophenyl Propyl Methanesulfonate

Precursor Synthesis: 3-(2-Bromophenyl)propan-1-ol

The foundational step in the synthesis of 3-(2-bromophenyl)propyl methanesulfonate (B1217627) is the preparation of 3-(2-bromophenyl)propan-1-ol. This section explores the synthetic routes to this crucial intermediate, beginning with its aldehyde precursor.

Stereoselective Reduction of 3-(2-Bromophenyl)propionaldehyde

The reduction of the prochiral aldehyde, 3-(2-bromophenyl)propionaldehyde, to the corresponding alcohol can be achieved with stereocontrol to yield a specific enantiomer of the product. While achiral reducing agents like sodium borohydride (B1222165) will produce a racemic mixture, the use of chiral reducing agents can induce facial selectivity in the hydride attack on the carbonyl group.

One approach involves the use of chiral boronates or modified aluminum hydride reagents. For instance, chiral auxiliaries can be used to modify lithium aluminum hydride (LiAlH₄), creating a chiral environment that favors the formation of one enantiomer over the other. An example of such a reagent is a complex formed from LiAlH₄ and a chiral alcohol. stereoelectronics.org The stereochemical outcome of such reductions is often rationalized using models like the Felkin-Anh or Cram Chelate models, which predict the preferred trajectory of the nucleophilic hydride based on the steric and electronic properties of the substituents on the alpha-carbon. libretexts.org

Biocatalytic reductions offer another powerful method for achieving high enantioselectivity. Enzymes such as alcohol dehydrogenases can reduce a wide range of ketones and aldehydes to enantiopure alcohols with excellent stereocontrol. organic-chemistry.org

Methodologies for Obtaining 3-(2-Bromophenyl)propionaldehyde

The synthesis of 3-(2-bromophenyl)propionaldehyde can be approached through several synthetic strategies. One common method involves the oxidation of the corresponding primary alcohol, 3-(2-bromophenyl)propan-1-ol. However, to avoid over-oxidation to the carboxylic acid, mild oxidizing agents are typically employed.

A plausible synthetic route starts from 2-bromobenzaldehyde. A Wittig reaction with a suitable phosphonium (B103445) ylide, such as methoxymethyltriphenylphosphorane, would yield an enol ether. Subsequent hydrolysis of the enol ether under acidic conditions would then furnish the desired aldehyde. The Wittig reaction is a versatile method for forming carbon-carbon double bonds from aldehydes and ketones. organic-chemistry.orglumenlearning.commasterorganicchemistry.comwikipedia.org

Another potential route involves the hydroformylation of 2-bromostyrene, although this may present challenges with regioselectivity.

A method for the synthesis of the isomeric 3-(3-bromophenyl)propionaldehyde has been described, which involves the oxidation of 3-(3-bromophenyl)propan-1-ol using oxalyl chloride and dimethyl sulfoxide (Swern oxidation) in tetrahydrofuran at low temperatures (-78 °C), followed by the addition of triethylamine (B128534). chemicalbook.com A similar approach could likely be adapted for the synthesis of the 2-bromo isomer.

Precursors to 3-(2-Bromophenyl)propionic Acid

3-(2-Bromophenyl)propionic acid is a key precursor that can be reduced to 3-(2-bromophenyl)propan-1-ol. An industrialized synthesis method for this acid has been developed, starting from 2-bromobenzaldehyde. google.com This one-pot process involves a sequence of condensation, reduction, hydrolysis, and decarboxylation reactions in a triethylamine formate system, followed by acidification with hydrochloric acid. google.com

The key steps of this patented method are outlined below:

StepReagents and ConditionsProduct
Condensation, Reduction, Hydrolysis, Decarboxylation2-bromobenzaldehyde, isopropylidene malonate, formic acid, triethylamineCrude 3-(2-bromophenyl)propionic acid
PurificationRecrystallization from ethyl acetate-normal heptanePurified 3-(2-bromophenyl)propionic acid

An alternative precursor mentioned in the literature is 2-bromobenzyl bromide, which can undergo condensation and hydrolysis followed by high-temperature decarboxylation to yield the desired propionic acid. google.com However, this route is noted to be less suitable for large-scale production due to the corrosive and pungent nature of the starting material. google.com

Conversion of Alcohol Precursor to the Methanesulfonate Ester

The final step in the synthesis is the conversion of 3-(2-bromophenyl)propan-1-ol to its methanesulfonate ester. This is typically achieved through an esterification reaction with methanesulfonyl chloride.

Esterification with Methanesulfonyl Chloride: Reaction Conditions and Stoichiometry

The formation of methanesulfonate esters (mesylates) from primary alcohols is a well-established transformation in organic synthesis. The reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. commonorganicchemistry.com

Typical reaction conditions involve dissolving the alcohol in an inert solvent, such as dichloromethane (B109758) (DCM), and cooling the solution, often to 0 °C or below. chemicalforums.com A slight excess of both the methanesulfonyl chloride and the base are generally used to ensure complete conversion of the alcohol. The reaction is often monitored by techniques like thin-layer chromatography (TLC) to determine its completion. chemicalforums.com The stoichiometry commonly involves a small molar excess of the mesylating agent and the base relative to the alcohol. For instance, a 10% excess of methanesulfonyl chloride and a 50% molar excess of triethylamine can be employed.

Upon completion, the reaction mixture is typically worked up by washing with water, dilute acid (to remove the amine base), and a bicarbonate solution, followed by drying and removal of the solvent. chemicalforums.com It is crucial to use anhydrous conditions, as water can react with methanesulfonyl chloride. chemicalforums.com

Catalytic Role of Tertiary Amine Bases (e.g., Triethylamine) in Methanesulfonate Formation

Tertiary amine bases, such as triethylamine (TEA) or pyridine, play a crucial role in the formation of methanesulfonate esters. ubc.camasterorganicchemistry.com Their primary function is to act as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction between the alcohol and methanesulfonyl chloride. masterorganicchemistry.comlibretexts.orglibretexts.orgwikipedia.orgyoutube.com The neutralization of HCl is essential to prevent it from protonating the starting alcohol or the product ester, which could lead to side reactions.

The mechanism of mesylation can proceed through different pathways depending on the base used. With a non-nucleophilic base like triethylamine, the reaction is believed to proceed through the formation of a highly reactive sulfene (B1252967) intermediate (H₂C=SO₂). chemistrysteps.com The base deprotonates the methanesulfonyl chloride at the alpha-carbon, leading to the elimination of chloride and the formation of the sulfene. This electrophilic intermediate then rapidly reacts with the alcohol to form the methanesulfonate ester. chemistrysteps.com

Alternatively, a nucleophilic base like pyridine can act as a nucleophilic catalyst. ubc.ca It can react with the methanesulfonyl chloride to form a sulfonylpyridinium salt. This intermediate is more reactive towards the alcohol than the original methanesulfonyl chloride, thus accelerating the rate of the esterification reaction. ubc.ca The alcohol then attacks the sulfur atom of this activated complex, displacing the pyridine and forming the desired mesylate.

Optimization of Synthetic Reaction Conditions for Enhanced Yield and Purity

The formation of 3-(2-bromophenyl)propyl methanesulfonate from its corresponding alcohol, 3-(2-bromophenyl)propan-1-ol, with methanesulfonyl chloride is influenced by several factors. Key among these are the choice of solvent, reaction temperature, and the nature of the base used to neutralize the hydrochloric acid byproduct. While specific optimization studies for this particular compound are not extensively detailed in publicly available literature, general principles of methanesulfonate ester formation can be applied to understand how to enhance its yield and purity.

The selection of an appropriate solvent system is paramount in the synthesis of sulfonate esters. The solvent must be inert to the reactants and reagents, and it should facilitate the dissolution of the starting materials. Common solvents for such reactions include chlorinated hydrocarbons like dichloromethane (DCM) and aromatic solvents such as toluene or xylene. The polarity of the solvent can influence the reaction rate and the solubility of the trialkylamine hydrochloride salt that precipitates during the reaction.

Temperature plays a significant role in the rate of reaction and the formation of byproducts. Methanesulfonylation reactions are typically conducted at low temperatures, often starting at 0°C and sometimes allowed to warm to room temperature. Lower temperatures are generally favored to minimize side reactions, such as the formation of elimination products or the reaction of the product with the amine base. For instance, in related preparations of alkyl methanesulfonates, reactions are often cooled to between 10-15°C.

While specific data is scarce, a hypothetical study on the effect of solvent and temperature on the yield and purity of this compound could be presented as follows:

Table 1: Hypothetical Influence of Solvent and Temperature on the Synthesis of this compound

Entry Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1 Dichloromethane 0 2 92 98
2 Dichloromethane 25 (r.t.) 2 88 95
3 Toluene 0 4 85 97
4 Toluene 25 (r.t.) 4 82 94
5 Tetrahydrofuran 0 3 89 96
6 Tetrahydrofuran 25 (r.t.) 3 86 93

Beyond solvent and temperature, other process parameters are critical for the successful synthesis of this compound.

Base: A tertiary amine, such as triethylamine or diisopropylethylamine, is commonly used to scavenge the HCl generated during the reaction. The choice and stoichiometry of the base can affect the reaction rate and the ease of purification. An excess of the base is typically used to ensure complete neutralization of the acid.

Reagent Stoichiometry: The molar ratio of methanesulfonyl chloride to the alcohol is a key parameter. A slight excess of methanesulfonyl chloride is often employed to ensure complete conversion of the alcohol.

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure completion. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Work-up and Purification: The work-up procedure is designed to remove excess reagents and byproducts. This typically involves washing the organic reaction mixture with aqueous solutions to remove the amine hydrochloride salt and any remaining base or acid. Purification of the final product is often achieved through column chromatography on silica gel to afford the pure methanesulfonate ester.

A summary of typical reaction parameters is provided below:

Table 2: Key Process Parameters for the Synthesis of this compound

Parameter Typical Condition Purpose
Starting Alcohol 3-(2-Bromophenyl)propan-1-ol Substrate
Reagent Methanesulfonyl chloride Source of the methanesulfonyl group
Base Triethylamine HCl scavenger
Solvent Dichloromethane Reaction medium
Temperature 0°C to room temperature Control reaction rate and minimize side reactions
Purification Column chromatography Isolate the pure product

Chemical Reactivity and Transformation of 3 2 Bromophenyl Propyl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

The methanesulfonate group, being the conjugate base of a strong acid (methanesulfonic acid), is readily displaced in nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthetic chemistry.

The primary propyl carbon bearing the methanesulfonate group is electrophilic and readily undergoes SN2 reactions with various oxygen-centered nucleophiles. For instance, alkoxides and phenoxides can displace the mesylate to form ethers. While specific studies on 3-(2-bromophenyl)propyl methanesulfonate are not extensively documented in publicly available literature, the general reactivity of propyl methanesulfonates suggests that it would serve as an effective propylating agent for oxygen nucleophiles. Propyl methanesulfonate itself is recognized as a reagent in organic synthesis, particularly for the preparation of sulfonate esters and as an alkylating agent.

Table 1: General Reactivity of Propyl Methanesulfonates in C-O Bond Formation

NucleophileProduct Type
Alkoxide (RO-)Alkyl Propyl Ether
Phenoxide (ArO-)Aryl Propyl Ether
Carboxylate (RCOO-)Propyl Ester

This table represents the expected reactivity based on the known chemical behavior of propyl methanesulfonates.

Nucleophilic fluorination is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. While direct nucleophilic fluorination of alkyl methanesulfonates can be challenging, modern methods often employ fluoride sources like potassium fluoride or cesium fluoride, sometimes in the presence of phase-transfer catalysts. Although specific examples involving this compound are not documented, the general principles of nucleophilic substitution would apply. The success of such a reaction would depend on optimizing reaction conditions to favor substitution over potential elimination side reactions. Other nucleophiles, such as amines, azides, and thiolates, are also expected to displace the methanesulfonate group to form the corresponding substituted products.

Intramolecular Cyclization and Ring-Forming Reactions

The presence of the 2-bromophenyl group in proximity to the reactive propyl methanesulfonate chain opens up the possibility of intramolecular reactions, leading to the formation of cyclic structures.

A common strategy to initiate intramolecular cyclization is through the generation of a nucleophilic center on the aromatic ring. This can be achieved via metal-halogen exchange, a reaction where the bromine atom is swapped with a metal, typically lithium. Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to generate the corresponding 2-lithiated phenyl intermediate. This newly formed aryl-lithium species is a potent nucleophile.

Once the aryl-lithium intermediate is formed, the stage is set for an intramolecular nucleophilic attack. The negatively charged carbon of the aryl-lithium can attack the electrophilic carbon bearing the methanesulfonate leaving group. This intramolecular SN2 reaction results in the displacement of the methanesulfonate and the formation of a new carbon-carbon bond is not what is expected, rather a cyclic ether is formed. However, for the formation of a cyclic ether, the nucleophile must be an oxygen atom. In the context of this compound, a prior intermolecular reaction with an oxygen nucleophile would be required, which is then followed by an intramolecular cyclization.

A more direct pathway to a cyclic ether from a related precursor, 3-(2-bromophenyl)propan-1-ol, would involve deprotonation of the alcohol to form an alkoxide, which could then undergo an intramolecular Williamson ether synthesis. However, for this compound itself to form a cyclic ether through an intramolecular reaction involving the bromo- and methanesulfonate groups, a more complex reaction pathway would be necessary, potentially involving a rearrangement or the introduction of an external oxygen nucleophile that first displaces the bromine before an intramolecular reaction occurs.

Given the structure, a more plausible intramolecular reaction following the generation of the aryl-lithium intermediate would be an attack on the electrophilic carbon of the propyl chain, leading to the formation of a six-membered ring containing a carbon-carbon bond, specifically chromane.

Cross-Coupling Reactions and Carbon-Carbon Bond Formations (Inferential from Related Bromophenyl Compounds)

While specific research on the cross-coupling reactions of this compound is not extensively documented, its reactivity can be inferred from the vast body of literature on the behavior of other bromophenyl compounds in such transformations. The carbon-bromine bond in the phenyl ring is a prime site for oxidative addition to a low-valent transition metal catalyst, initiating a catalytic cycle that results in the formation of a new carbon-carbon bond.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, with their significance recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki. libretexts.org These reactions offer a powerful and versatile means of forming Csp²-Csp² and Csp²-Csp bonds. libretexts.org Given the presence of the aryl bromide moiety, this compound is an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions.

Some of the key palladium-catalyzed reactions that this compound could likely undergo include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. nobelprize.org It is widely used due to the mild reaction conditions and the commercial availability and stability of boronic acids. nobelprize.orgnih.gov

Stille Coupling: This reaction couples the aryl bromide with an organotin compound. libretexts.orgrsc.org It is known for its tolerance of a wide range of functional groups. rsc.org

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene. sigmaaldrich.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.

Buchwald-Hartwig Amination: While not a carbon-carbon bond-forming reaction, this palladium-catalyzed process allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. libretexts.orgsigmaaldrich.com

The general mechanism for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organometallic reagent (in the case of Suzuki and Stille coupling), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Typical Catalyst
Suzuki-Miyaura Organoboron compound C-C Pd(PPh₃)₄, PdCl₂(dppf)
Stille Organotin compound C-C Pd(PPh₃)₄
Heck Alkene C-C Pd(OAc)₂, PdCl₂
Sonogashira Terminal alkyne C-C Pd(PPh₃)₄, CuI (co-catalyst)
Buchwald-Hartwig Amine C-N Pd₂(dba)₃, various phosphine ligands

Beyond palladium, other transition metals have been shown to effectively catalyze cross-coupling reactions of aryl bromides. Nickel, in particular, has emerged as a more earth-abundant and cost-effective alternative to palladium for certain transformations.

Bipyridine nickel(0) complexes have been shown to react selectively with aryl bromides over other functional groups like aryl triflates. nih.gov This selectivity is a key feature in the development of more complex, multi-catalyst systems. For instance, a dual-catalyst system employing both nickel and palladium has been developed for the cross-Ullman reaction, coupling aryl bromides with aryl triflates. nih.govresearchgate.net In this system, the nickel catalyst preferentially activates the aryl bromide, while the palladium catalyst activates the aryl triflate, leading to a highly selective cross-coupling product. nih.govresearchgate.net

The application of such dual-metal catalysis could potentially be extended to reactions involving this compound, allowing for selective coupling at the C-Br bond while leaving the methanesulfonate group intact for subsequent transformations.

Table 2: Comparison of Catalytic Systems for Aryl Bromide Coupling

Catalyst System Metal(s) Key Advantage Potential Application
Palladium-based Pd Broad substrate scope, well-established Suzuki, Stille, Heck, etc.
Nickel-based Ni Cost-effective, unique reactivity Selective aryl bromide activation
Dual Ni/Pd Ni, Pd Orthogonal reactivity, high selectivity Cross-Ullman type reactions

Strategic Applications of 3 2 Bromophenyl Propyl Methanesulfonate As a Synthetic Intermediate

Building Block in Complex Pharmaceutical Intermediate Synthesis

3-(2-Bromophenyl)propyl methanesulfonate (B1217627) serves as a crucial building block in the synthesis of complex pharmaceutical intermediates due to its reactive nature. The presence of a bromine atom on the phenyl ring and a methanesulfonate (mesylate) group on the propyl chain offers two distinct points for chemical modification. The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions, while the bromo group can participate in various cross-coupling reactions.

Role in the Synthesis of Leukotriene Antagonists (e.g., Montelukast Precursors)

Leukotriene antagonists are a class of drugs used in the treatment of asthma and other inflammatory conditions nih.gov. The synthesis of complex leukotriene receptor antagonists, such as Montelukast, often involves the use of intermediates containing a propyl chain with a good leaving group attached to a substituted phenyl ring nih.govgoogle.com.

While not always the exact starting material, the structural motif of 3-(2-Bromophenyl)propyl methanesulfonate is representative of key intermediates in these synthetic pathways. In the synthesis of Montelukast, a pivotal step involves the coupling of a thiol-containing side chain with an intermediate that has a methanesulfonyloxy group on a propyl chain attached to a phenyl ring structure nih.govgoogle.com. This reaction forms a crucial thioether linkage present in the final drug molecule.

The general synthetic strategy for Montelukast and similar compounds highlights the importance of a reactive intermediate like a propyl methanesulfonate derivative to facilitate the key bond-forming reactions nih.govgoogle.com. The process often involves the in-situ generation of a mesylate from a corresponding alcohol, which is then reacted with a nucleophile nih.govgoogle.com.

Compound/Intermediate Role in Synthesis Relevant Drug Class
Methanesulfonyloxy propylphenyl derivativesElectrophilic partner in nucleophilic substitutionLeukotriene Antagonists
1-(mercaptomethyl)cyclopropaneacetic acid derivativesNucleophilic partner in coupling reactionsLeukotriene Antagonists

Derivatization to Tumor-Targeting Aza-Vesamicol Analogues

Aza-vesamicol analogues are compounds investigated for their potential in targeting sigma receptors, which are overexpressed in various cancer cells nih.gov. The development of these analogues for cancer theranostics (therapeutic and diagnostic applications) involves the synthesis of molecules that can selectively bind to these receptors.

Research has demonstrated the use of compounds structurally related to this compound, such as 3-(2-Bromophenyl)propyl bromide and 3-(4-bromophenyl)propyl methanesulfonate, in the synthesis of aza-vesamicol derivatives nih.gov. In these syntheses, the bromophenylpropyl moiety is introduced by reacting the corresponding bromide or methanesulfonate with a piperazine-containing molecule nih.gov. The propyl chain acts as a linker, connecting the phenyl ring to the core aza-vesamicol structure. This derivatization is a key step in creating a library of compounds with varying affinities for sigma receptors, which are then evaluated for their tumor-targeting capabilities nih.gov.

Starting Material Reaction Type Synthesized Analogue Therapeutic Target
3-(2-Bromophenyl)propyl bromideNucleophilic substitution with a piperazine derivativetrans-2-(4-(3-(2-bromophenyl)propyl)piperazin-1-yl)cyclohexan-1-olSigma receptors for cancer theranostics
3-(4-bromophenyl)propyl methanesulfonateNucleophilic substitution with a piperazine derivativetrans-2-(4-(3-(4-bromophenyl)propyl)piperazin-1-yl)cyclopentan-1-olSigma receptors for cancer theranostics

Contribution to the Development of Compounds with Specific Therapeutic Properties

The 3-(2-bromophenyl)propyl scaffold, a core component of this compound, has been incorporated into various molecular frameworks to develop compounds with specific therapeutic properties. The versatility of this chemical group allows for its integration into different heterocyclic systems, leading to novel compounds with potential biological activity.

One area of research has focused on the synthesis of 1,2,4-triazole derivatives incorporating the 2-bromophenyl group. Specifically, studies have reported the synthesis of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, which have been evaluated for their antimicrobial and antifungal activities zsmu.edu.ua. In this context, the 2-bromophenyl moiety is part of the core structure of these new chemical entities, which have shown promising activity against various microbial and fungal strains zsmu.edu.ua. This demonstrates how the this compound can serve as a precursor to the 3-(2-bromophenyl) moiety in molecules designed for specific therapeutic applications.

Utility in Agrochemical Synthesis and Development (General Class of Compounds)

While the bromophenylpropyl structural unit is found in various biologically active molecules, specific applications of this compound in the synthesis and development of agrochemicals are not widely documented in publicly available scientific literature. The development of new pesticides often involves the screening of large libraries of compounds with diverse chemical scaffolds. While the reactivity of this compound makes it a plausible candidate for inclusion in such libraries, detailed research findings on its specific use in agrochemical development are limited.

Research Tool for Exploring Novel Reaction Pathways in Organic Chemistry

As a bifunctional molecule, this compound holds potential as a research tool for exploring novel reaction pathways in organic chemistry. The presence of both a good leaving group (methanesulfonate) and a site for cross-coupling reactions (bromophenyl group) allows for sequential or one-pot multi-component reactions.

The methanesulfonate group makes the propyl chain an excellent electrophile for reactions with a wide range of nucleophiles, a fundamental transformation in organic synthesis. This reactivity is a cornerstone of many well-established reaction pathways. However, specific studies detailing the use of this compound to pioneer entirely novel reaction pathways are not extensively reported. Its utility in this context is more likely to be in the application of known methodologies to the synthesis of new and complex target molecules, rather than the discovery of new fundamental reactions.

Spectroscopic Characterization and Structural Analysis of 3 2 Bromophenyl Propyl Methanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of 3-(2-Bromophenyl)propyl methanesulfonate (B1217627) is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the bromophenyl ring would appear in the downfield region, typically between 7.0 and 7.6 ppm, due to the deshielding effect of the aromatic ring current. The ortho-substitution pattern would lead to complex splitting patterns (multiplets) for these four protons.

The protons of the propyl chain would show characteristic signals. The methylene (B1212753) group attached to the sulfonate ester oxygen (-CH₂-O) is expected to be the most downfield of the aliphatic protons, likely appearing as a triplet around 4.2-4.4 ppm. The adjacent methylene group (-CH₂-) would likely resonate as a multiplet around 2.1-2.3 ppm, and the benzylic methylene group (-Ar-CH₂-) would appear as a triplet around 2.8-3.0 ppm. The methyl group of the methanesulfonate moiety (-SO₂-CH₃) would produce a sharp singlet, typically in the range of 2.9-3.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Data for 3-(2-Bromophenyl)propyl Methanesulfonate

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (Ar-H) 7.0 - 7.6 Multiplet
Methylene (-CH₂-O) 4.2 - 4.4 Triplet
Methylene (-CH₂-) 2.1 - 2.3 Multiplet
Benzylic Methylene (Ar-CH₂) 2.8 - 3.0 Triplet
Methyl (-SO₂-CH₃) 2.9 - 3.1 Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The six carbons of the bromophenyl ring would resonate in the aromatic region (120-140 ppm). The carbon atom bonded to the bromine (C-Br) would be identifiable, typically appearing around 123-125 ppm. The three aliphatic carbons of the propyl chain would appear in the upfield region. The carbon attached to the sulfonate oxygen (-CH₂-O) would be the most downfield of these, estimated to be in the 68-72 ppm range. The other two methylene carbons would appear between 28 and 32 ppm. The methyl carbon of the methanesulfonate group is expected to have a chemical shift in the range of 37-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic (C-Br) 123 - 125
Aromatic (Ar-C) 127 - 140
Methylene (-CH₂-O) 68 - 72
Methylene (-CH₂-) 28 - 32
Benzylic Methylene (Ar-CH₂) 29 - 33
Methyl (-SO₂-CH₃) 37 - 40

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands. The most prominent peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group, which typically appear in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-O single bond stretch of the ester would be observed around 1000 cm⁻¹. Aromatic C-H stretching would be visible just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methyl groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would result in peaks in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Bond Vibration Predicted Wavenumber (cm⁻¹)
Sulfonate Ester S=O Asymmetric Stretch 1350 - 1370
Sulfonate Ester S=O Symmetric Stretch 1170 - 1190
Ester C-O Stretch ~1000
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000
Aromatic C=C Stretch 1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound, the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity, a characteristic isotopic pattern for compounds containing one bromine atom (⁷⁹Br and ⁸¹Br). These peaks would appear at m/z 292 and 294.

Common fragmentation pathways would likely involve the cleavage of the propyl chain and the loss of the methanesulfonate group. A significant fragment would be expected from the loss of the methanesulfonyl radical (•SO₂CH₃, 79 u), leading to a bromophenylpropyl cation at m/z 213/215. Another likely fragmentation is the loss of methanesulfonic acid (CH₃SO₃H, 96 u) to give a fragment at m/z 196/198. Cleavage of the C-Br bond could also occur, leading to further fragmentation.

Table 4: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Predicted m/z
Molecular Ion [M]⁺ [C₁₀H₁₃BrO₃S]⁺ 292/294
[M - •SO₂CH₃]⁺ [C₉H₁₀Br]⁺ 213/215
[M - CH₃SO₃H]⁺ [C₉H₉Br]⁺ 196/198

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis determines the mass percentage of each element in a compound, which is used to confirm the empirical and molecular formula. For a compound with the molecular formula C₁₀H₁₃BrO₃S, the theoretical elemental composition can be calculated. sigmaaldrich.com Experimental results from a combustion analysis would be expected to closely match these theoretical values to verify the purity and confirm the elemental composition of the synthesized compound.

Table 5: Theoretical Elemental Analysis for C₁₀H₁₃BrO₃S

Element Symbol Atomic Weight Molar Mass %
Carbon C 12.01 40.97%
Hydrogen H 1.01 4.47%
Bromine Br 79.90 27.25%
Oxygen O 16.00 16.37%
Sulfur S 32.07 10.94%

Mechanistic Insights and Theoretical Considerations in Methanesulfonate Chemistry Relevant to the Compound

Principles Governing Methanesulfonate (B1217627) as an Activated Leaving Group

The utility of the methanesulfonate (mesylate) group in "3-(2-Bromophenyl)propyl methanesulfonate" and other organic compounds stems from its exceptional capacity to function as an activated leaving group in nucleophilic substitution reactions. masterorganicchemistry.com A leaving group's effectiveness is intrinsically linked to its stability as an independent entity after detaching from the substrate. conicet.gov.ar The methanesulfonate anion exhibits high stability, which is why methanesulfonic acid is a strong acid.

The stability of the methanesulfonate anion is a direct consequence of its electronic structure. conicet.gov.ar The negative charge that results after it leaves the alkyl chain is not localized on a single oxygen atom. Instead, it is delocalized across the sulfonyl group, being shared by the sulfur atom and the three oxygen atoms. mdpi.comresearchgate.net This distribution of charge is facilitated by resonance, where the negative charge is spread over multiple atoms, which significantly lowers the anion's energy and increases its stability. mdpi.com This charge delocalization is a key requirement for a good leaving group. conicet.gov.ar The methanesulfonate anion is the conjugate base of methanesulfonic acid, a strong acid, further indicating the stability of the anion. nih.gov

FeatureDescriptionConsequence
Resonance The negative charge is shared among the three oxygen atoms and the central sulfur atom.Stabilizes the anion by distributing the electron density. mdpi.com
Inductive Effect The electronegative oxygen atoms pull electron density away from the sulfur atom.Enhances the stability of the resulting anion.
Conjugate Base of a Strong Acid Methanesulfonate is the conjugate base of methanesulfonic acid (pKa ≈ -1.9).Weak bases are excellent leaving groups, indicating the anion is stable on its own. nih.gov

Reaction Selectivity and Regiochemistry in Displacement Reactions

The selectivity between these two pathways is governed by several factors, most notably the basicity of the nucleophile and the electronic properties of the substrate. nih.gov

C–O Bond Fission: This occurs when the nucleophile attacks the carbon atom bonded to the sulfonate oxygen. This is a typical SN2 or SN1 reaction where the methanesulfonate anion acts as the leaving group. This pathway is more common for primary and secondary alkyl sulfonates. libretexts.org

S–O Bond Fission: This involves the nucleophile attacking the sulfur atom directly. This pathway becomes more significant with highly basic nucleophiles. nih.gov

Research on the reactions of 2,4-dinitrophenyl benzenesulfonates with primary amines has shown that highly basic amines predominantly cause S–O bond fission. Conversely, reactions with amines of lower basicity show a considerable degree of C–O bond fission. nih.gov This highlights that the choice of nucleophile is critical in directing the regiochemical outcome of the displacement reaction.

FactorInfluence on SelectivityDominant Pathway
High Nucleophile Basicity Favors attack at the more electrophilic sulfur center.S–O Bond Fission. nih.gov
Low Nucleophile Basicity Allows for attack at the alkyl carbon, proceeding through a standard substitution mechanism.C–O Bond Fission. nih.gov
Substrate Structure (Steric Hindrance) Increased steric hindrance at the α-carbon can disfavor C-O attack (SN2) and make S-O attack more competitive. mdpi.comShifts towards S–O Fission or Elimination (E2). mdpi.com

Mechanistic Pathways of Sulfonate Ester Formation and Hydrolysis

Formation of Sulfonate Esters:

The formation of sulfonate esters, such as "this compound," is a critical reaction in organic synthesis. While commonly prepared from alcohols and sulfonyl chlorides, the direct reaction between an alcohol and a sulfonic acid has been mechanistically scrutinized. eurjchem.comrsc.org Several pathways have been considered, including addition-elimination (Ad-E) mechanisms and substitution mechanisms (SN1 and SN2). rsc.org

Theoretical studies using Density Functional Theory (DFT) have shown that Ad-E mechanisms, which proceed through a high-energy pentacoordinate sulfur intermediate, are energetically unfavorable. rsc.org Instead, the evidence points towards substitution pathways. Experimental and kinetic studies have demonstrated that the formation rate depends on the concentrations of the sulfonate anion and the protonated alcohol. enovatia.comresearchgate.net This supports a mechanism where the protonated alcohol is the active electrophile that is attacked by the sulfonate anion nucleophile. rsc.orgenovatia.com The reaction requires conditions of high acid and alcohol concentration with minimal water present. enovatia.comresearchgate.net

Hydrolysis of Sulfonate Esters:

Hydrolysis is the reverse of esterification and represents a key degradation pathway for sulfonate esters. The rate of hydrolysis for alkyl methanesulfonates is influenced by pH. figshare.comacs.org However, for many methanesulfonate esters, the hydrolysis rate is largely dominated by the neutral water rate over a pH range from neutral to slightly basic, with acid- or base-catalyzed pathways having less impact in that range. figshare.comacs.org Kinetic studies on the hydrolysis of secondary alkyl methanesulfonates suggest that the reaction proceeds through SN2-like transition states that possess significant carbocation character. rsc.org The presence of water can significantly reduce the formation of sulfonate esters not only by competing for protons needed to activate the alcohol but also by providing a faster solvolytic pathway for ester degradation through hydrolysis. enovatia.com

ProcessProposed/Favored MechanismKey Findings
Formation (from Sulfonic Acid + Alcohol) SN2-type reaction between sulfonate anion and protonated alcohol. rsc.orgenovatia.comAddition-Elimination pathways are energetically unfavorable. rsc.org The rate depends on [Sulfonate Anion] and [Protonated Alcohol]. researchgate.net Requires low water conditions. enovatia.com
Hydrolysis SN2-like mechanism with significant carbocation character at the transition state. rsc.orgRate can be pH-dependent but is often dominated by the neutral water rate. acs.org Hydrolysis is a faster degradation pathway than alcoholysis. enovatia.com

Future Research Directions and Unexplored Reactivity of 3 2 Bromophenyl Propyl Methanesulfonate

Development of Novel Derivatization and Transformation Pathways

The dual reactivity of 3-(2-Bromophenyl)propyl methanesulfonate (B1217627) allows for either sequential or orthogonal reaction strategies. The methanesulfonate (mesylate) group is a potent alkylating agent, susceptible to displacement by a wide array of nucleophiles via an SN2 mechanism. Concurrently, the 2-bromophenyl moiety can participate in a variety of transition-metal-catalyzed cross-coupling reactions. Future research could focus on leveraging this duality to build molecular complexity in innovative ways.

One promising area is the expansion of intramolecular cyclization reactions. The existing propyl chain provides a perfect three-carbon tether for forming six-membered rings. While intramolecular etherification to form oxacycles has been noted, this concept can be extended to nitrogen, sulfur, or carbon-based nucleophiles. For example, an initial SN2 reaction with a protected amine or thiol, followed by deprotection and an intramolecular Buchwald-Hartwig or Ullmann condensation, could yield valuable heterocyclic scaffolds like tetrahydroquinolines or thiochromanes.

Furthermore, the development of one-pot, multi-reaction sequences represents a significant opportunity. A reaction could be designed where a nucleophile first displaces the mesylate, and subsequently, the same or a different reagent engages the aryl bromide in a cross-coupling reaction without the need for intermediate isolation. Exploring the chemoselectivity and orthogonal reactivity in such sequences could lead to highly efficient synthetic routes.

Proposed Reaction TypePotential ReagentsExpected Product ClassKey Research Focus
Intramolecular Amination1. NaN3 (SN2); 2. Reduction; 3. Pd or Cu catalyst (cyclization)TetrahydroquinolinesOptimization of cyclization conditions
Intramolecular Thiolation1. NaSH or Thiourea (SN2); 2. Base-mediated cyclizationThiochromanesChemoselectivity and yield optimization
Sequential Cross-Coupling/Substitution1. Arylboronic acid, Pd catalyst (Suzuki); 2. Nucleophile (e.g., R-OH, R-NH2)Substituted Biaryl Propanols/AminesOrthogonal catalyst/reagent compatibility
Domino Heck-AlkylationAlkene, Pd catalyst, NucleophileComplex Carbocycles/HeterocyclesControlling reaction pathways and regioselectivity

Integration into Sustainable and Green Chemistry Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability. Future work with 3-(2-Bromophenyl)propyl methanesulfonate should prioritize the integration of green chemistry principles. This involves minimizing waste, reducing energy consumption, and utilizing environmentally benign solvents and catalysts.

A key area for development is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. Ionic liquids (ILs), for instance, can serve as both the solvent and a recyclable reagent source for nucleophilic substitution reactions on sulfonate esters. organic-chemistry.org Studies have shown that ILs like [bmim][X] (where X = Cl, Br, I) can act as highly efficient nucleophilic reagents and solvents, often leading to clean conversions and simplified purification. organic-chemistry.org Exploring the use of such ILs for reactions involving this compound could eliminate the need for conventional solvents and activating agents. organic-chemistry.org

Another avenue is the application of energy-efficient techniques. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for various organic transformations, including the synthesis of bromoalkenes. organic-chemistry.org Applying microwave irradiation to nucleophilic substitution or cross-coupling reactions of this compound could offer a more sustainable and time-efficient alternative to conventional heating. Additionally, exploring solvent-free reaction conditions, which have been successfully demonstrated for the synthesis of other β-sulfonyl esters, could further enhance the environmental profile of its synthetic applications. bohrium.comresearchgate.net

Green Chemistry PrincipleConventional MethodProposed Green AlternativePotential Benefit
Safer SolventsReactions in Dichloromethane (B109758) or DMFUse of recyclable Ionic Liquids (e.g., [bmim][Br]) as solvent and reagent. organic-chemistry.orgReduced VOC emission, reagent recycling.
Energy EfficiencyProlonged heating under refluxMicrowave-assisted synthesis. organic-chemistry.orgDrastically reduced reaction times and energy consumption.
Waste PreventionAqueous workup and chromatographic purificationSolvent-free reaction conditions with a recyclable catalyst. bohrium.comElimination of solvent waste and simplification of product isolation.
Atom EconomyUse of stoichiometric activating agentsCatalytic systems (e.g., phase-transfer catalysts)Higher efficiency and less inorganic waste.

Exploration of Stereoselective Syntheses and Chiral Applications

The propyl chain of this compound is achiral. A significant and largely unexplored research direction is the development of stereoselective syntheses to produce chiral analogues of this compound and to use it in asymmetric transformations.

The synthesis of enantiomerically pure forms of this compound could be achieved by starting with a chiral precursor. For example, the asymmetric reduction of a corresponding ketone, 1-(2-bromophenyl)propan-3-one, using well-established chiral catalysts (e.g., those used in Noyori hydrogenations) would yield a chiral alcohol. Subsequent mesylation would provide the desired enantiomerically enriched product.

Once synthesized, these chiral building blocks could be invaluable in the synthesis of stereochemically defined pharmaceutical agents and other bioactive molecules. The chiral center's proximity to the two reactive functional groups could be used to induce stereoselectivity in subsequent reactions, such as diastereoselective cyclizations or intermolecular couplings. For instance, the intramolecular cyclization of a chiral variant could lead to the formation of stereodefined heterocyclic structures, which are highly sought after in medicinal chemistry. The field of stereoselective synthesis involving bromoaryl compounds is rich, with methods developed for creating specific Z/E isomers or chiral centers, providing a solid foundation for this exploratory work. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Research GoalProposed Synthetic StrategyKey Enabling TechnologyPotential Application
Synthesis of (R)- or (S)-3-(2-Bromophenyl)propyl methanesulfonateAsymmetric reduction of 1-(2-bromophenyl)propan-3-one followed by mesylation.Chiral metal catalysts (e.g., Ru-BINAP) or enzymatic reduction.Chiral building block for asymmetric synthesis.
Diastereoselective CyclizationUse of an enantiopure starting material in an intramolecular reaction (e.g., amination).Substrate-controlled stereoselectivity.Synthesis of enantiomerically pure heterocycles.
Asymmetric Cross-CouplingPalladium-catalyzed coupling of the achiral mesylate with a chiral nucleophile.Chiral ligands on the metal catalyst.Creation of novel chiral centers adjacent to the aryl ring.

Computational Studies on Reactivity and Mechanistic Profiles

Computational chemistry offers powerful tools to predict reactivity, elucidate reaction mechanisms, and guide experimental design. For this compound, theoretical studies could provide profound insights into its behavior, particularly concerning the SN2 reaction at the propyl chain.

Density Functional Theory (DFT) calculations can be employed to model the SN2 transition state. sciforum.netmdpi.comresearchgate.net Such studies could precisely map the potential energy surface for the reaction with various nucleophiles, allowing for the prediction of reaction rates and activation barriers. mdpi.comnih.gov This would be particularly valuable for understanding the electronic influence of the ortho-bromine substituent on the electrophilic carbon. Does it activate or deactivate the center towards nucleophilic attack compared to an unsubstituted analogue? Computational models can answer this by analyzing orbital interactions and electrostatic potentials. bris.ac.uk

Furthermore, computational studies can investigate the competition between SN2 (substitution) and E2 (elimination) pathways, which is a common issue for alkylating agents. By calculating the activation energies for both pathways under different conditions (e.g., with bulky vs. non-bulky bases, in various solvents), a reactivity map could be generated to guide chemists in selecting conditions that favor the desired substitution product. The effect of different solvents on the reaction energetics can also be modeled using Polarizable Continuum Models (PCM), providing a theoretical basis for solvent selection in green chemistry applications. sciforum.netresearchgate.net

Computational MethodProperty to be StudiedScientific Insight Gained
Density Functional Theory (DFT)SN2 Transition State (TS) Geometry and EnergyPrediction of reaction kinetics and activation barriers with different nucleophiles. researchgate.net
Natural Bond Orbital (NBO) AnalysisAtomic charges and orbital interactions in the TSUnderstanding the electronic effect of the 2-bromophenyl group on reactivity. bris.ac.uk
IRC (Intrinsic Reaction Coordinate) CalculationsMapping the reaction pathway from reactants to productsConfirmation of the calculated TS and elucidation of the reaction mechanism.
PCM (Polarizable Continuum Model)Solvation effects on reactant and TS energiesRational selection of solvents to optimize reaction rates and selectivity. sciforum.net

Q & A

Q. What is the optimal synthetic route for preparing 3-(2-Bromophenyl)propyl methanesulfonate with high purity?

Methodological Answer: The synthesis typically involves reacting 3-(2-bromophenyl)propanol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine. Key steps include:

  • Reaction Conditions : Maintain temperatures between 0–5°C to control exothermicity .
  • Workup : Quench excess MsCl with aqueous NaHCO₃, followed by extraction with dichloromethane and drying over MgSO₄.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.
  • Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ ~3.0 ppm for CH₂-SO₃ and δ ~4.3 ppm for CH₂-O-SO₃) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers ensure the structural integrity of this compound during storage?

Methodological Answer:

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent hydrolysis of the methanesulfonate ester .
  • Stability Monitoring : Perform periodic FT-IR analysis to detect hydrolysis (broad O-H stretch at ~3400 cm⁻¹) or oxidation (S=O peak shifts).
  • Degradation Pathways : Hydrolysis under humid conditions yields 3-(2-bromophenyl)propanol and methanesulfonic acid; avoid aqueous environments .

Advanced Research Questions

Q. How does the electronic effect of the 2-bromophenyl group influence nucleophilic substitution reactions compared to 4-chlorophenyl analogs?

Methodological Answer:

  • Mechanistic Insight : The ortho-bromo group introduces steric hindrance and electron-withdrawing effects, slowing Sₙ2 reactions compared to para-chloro analogs.
  • Experimental Design : Compare reaction rates with nucleophiles (e.g., NaN₃) in polar aprotic solvents (DMF/DMSO). Monitor progress via GC-MS or TLC .
  • Data Analysis : The 2-bromo derivative may show lower yields in Sₙ2 reactions due to steric effects but higher stability in Sₙ1 pathways (e.g., solvolysis in ethanol/water) .

Q. What strategies mitigate side reactions during the synthesis of derivatives from this compound?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect impurities like elimination products (e.g., allyl-bromophenyl derivatives) or sulfonic acid residues.
  • Optimization :
    • Add radical inhibitors (e.g., BHT) to suppress radical-mediated eliminations.
    • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound?

Methodological Answer:

  • Case Study : Discrepancies in hydrolysis rates may arise from trace moisture or metal ions (e.g., Fe³⁺) acting as catalysts.
  • Troubleshooting Protocol :
    • Repeat reactions under rigorously anhydrous conditions (molecular sieves, distilled solvents).
    • Compare kinetic data across solvents (e.g., THF vs. acetonitrile) using UV-Vis monitoring of leaving group release .

Analytical & Safety Considerations

Q. What advanced analytical techniques validate the purity and reactivity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 306.98 for C₁₀H₁₂BrO₃S⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereoelectronic effects of the bromophenyl group on crystal packing .
  • Safety Protocols : Use fume hoods, nitrile gloves, and eye protection; refer to MSDS for acute toxicity (LD₅₀ >500 mg/kg in rats) and disposal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.